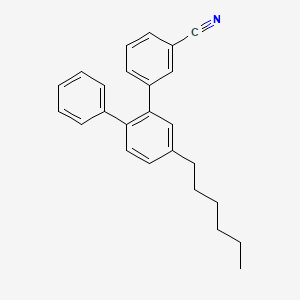
3-(5-Hexyl-2-phenylphenyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Hexyl-2-phenylphenyl)benzonitrile is an organic compound with the molecular formula C25H25N. It is a member of the benzonitrile family, characterized by the presence of a nitrile group (-CN) attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hexyl-2-phenylphenyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This process can be carried out using various catalysts and solvents to optimize yield and reaction conditions. For instance, the use of ionic liquids as co-solvents and catalysts has been shown to enhance the efficiency of this reaction .
Industrial Production Methods
In industrial settings, the production of benzonitrile compounds often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This method is favored for its scalability and cost-effectiveness, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Hexyl-2-phenylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(5-Hexyl-2-phenylphenyl)benzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(5-Hexyl-2-phenylphenyl)benzonitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may form coordination complexes with metal ions, influencing enzymatic activities and biochemical processes . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4’-hexylterphenyl: Another benzonitrile derivative with similar structural features but different substituents.
Benzonitrile: The simplest member of the benzonitrile family, used as a precursor in various chemical syntheses.
Uniqueness
3-(5-Hexyl-2-phenylphenyl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its hexyl and phenyl substituents contribute to its hydrophobicity and stability, making it suitable for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
54211-47-1 |
|---|---|
Fórmula molecular |
C25H25N |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
3-(5-hexyl-2-phenylphenyl)benzonitrile |
InChI |
InChI=1S/C25H25N/c1-2-3-4-6-10-20-15-16-24(22-12-7-5-8-13-22)25(18-20)23-14-9-11-21(17-23)19-26/h5,7-9,11-18H,2-4,6,10H2,1H3 |
Clave InChI |
CIGNIGKEGGFKRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



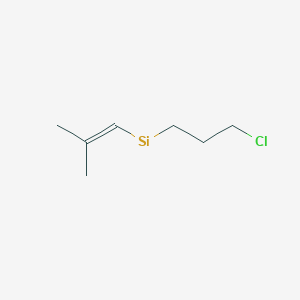
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
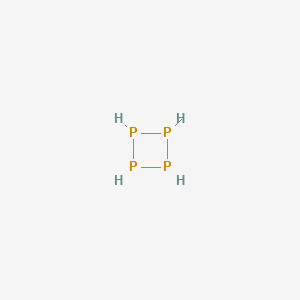

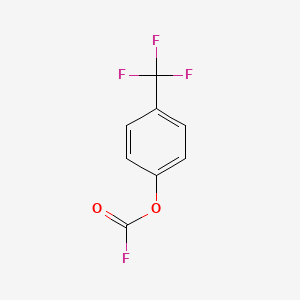
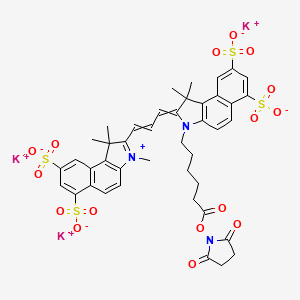
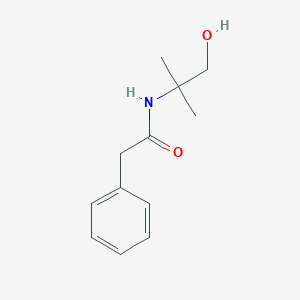
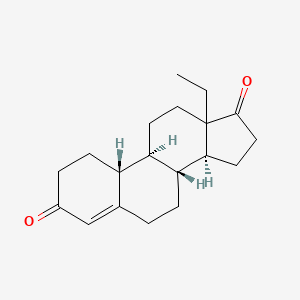
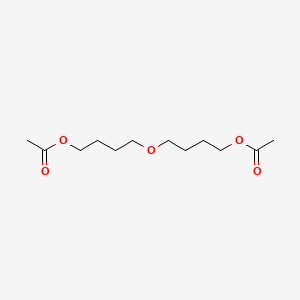
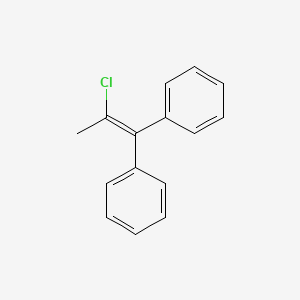
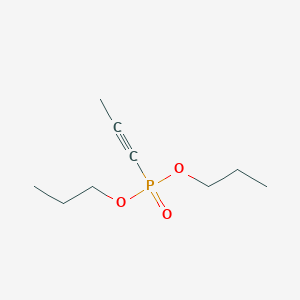
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
